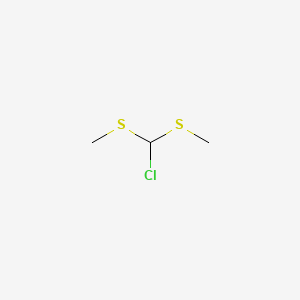
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of nitro groups at positions 6 and 8, and a phenyl group at position 4 The benzothiazine core is a bicyclic structure consisting of a benzene ring fused to a thiazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the nitration of a precursor benzothiazine compound. One common method involves the reaction of 4-phenyl-3,4-dihydro-2H-1,4-benzothiazine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 6 and 8 positions.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6,8-diamino-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
科学研究应用
Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound’s unique chemical properties make it suitable for use in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6,8-dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine and its derivatives often involves the interaction with specific molecular targets. For example, the nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The phenyl group may also contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity and leading to therapeutic effects.
相似化合物的比较
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with an oxygen atom in place of the sulfur atom.
2-Methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid: Contains a carboxylic acid group and a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a sulfur dioxide group and exhibits different pharmacological activities.
Uniqueness: 6,8-Dinitro-4-phenyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two nitro groups and a phenyl substituent, which confer distinct chemical reactivity and potential biological activities
属性
CAS 编号 |
62941-09-7 |
|---|---|
分子式 |
C14H11N3O4S |
分子量 |
317.32 g/mol |
IUPAC 名称 |
6,8-dinitro-4-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C14H11N3O4S/c18-16(19)11-8-12-14(13(9-11)17(20)21)22-7-6-15(12)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI 键 |
ZKJLQXRAEVIHSB-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=C(N1C3=CC=CC=C3)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


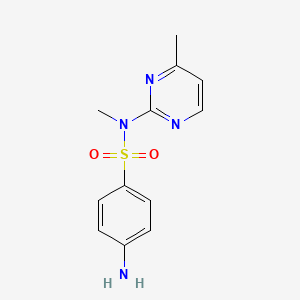

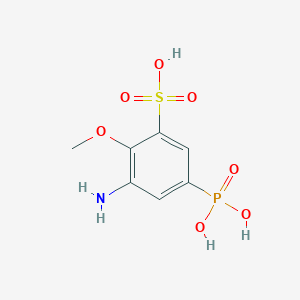
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)


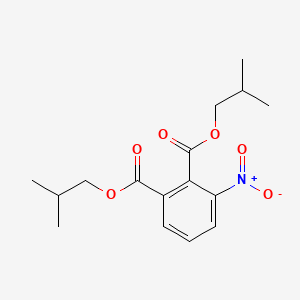
![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
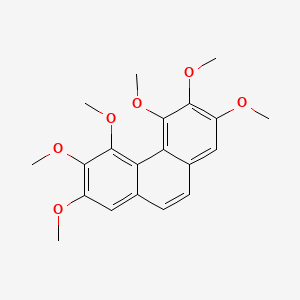
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
